1-Benzyl-5-(4-chlorophenyl)-1H-imidazole
Description
Historical Context and Pharmacological Significance of Imidazole (B134444) Derivatives
The journey of imidazole began in the 19th century, with its first synthesis by Heinrich Debus in 1858 from glyoxal (B1671930) and ammonia (B1221849). nih.govnih.gov However, various derivatives had been discovered even earlier in the 1840s. nih.govnih.gov The imidazole ring is a key component of several vital natural products, including the essential amino acid histidine, the neurotransmitter histamine (B1213489), and purines, which are fundamental building blocks of DNA and RNA. nih.govnih.govnih.govnih.gov
The pharmacological significance of imidazole derivatives is extensive and diverse. nih.govnih.gov This structural motif is found in drugs with a wide range of therapeutic applications, including antifungal agents (e.g., clotrimazole, ketoconazole), antibacterial compounds, anti-inflammatory drugs, anticancer agents, and antihypertensive medications. nih.govnih.govnih.govresearchgate.net The ability of the imidazole nucleus to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes, underpins its broad-spectrum activity. conicet.gov.ar This versatility has driven over a century of research, leading to the synthesis of thousands of imidazole-based compounds in the quest for more potent and less toxic therapeutic agents. nih.govnih.gov
Overview of Imidazole Scaffold Prominence in Drug Discovery
The imidazole scaffold is considered a "privileged structure" in drug discovery. conicet.gov.arnih.gov This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile starting point for developing novel drugs. The prominence of the imidazole ring stems from several key features. Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes. nih.govconicet.gov.ar
Furthermore, the imidazole ring is a polar and ionizable structure, which can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. nih.govresearchgate.net Its synthetic tractability allows for the straightforward introduction of various substituents at different positions on the ring, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency, selectivity, or metabolic stability. scbt.comneu.edu.trnih.gov Consequently, the imidazole nucleus is a recurring theme in the development of new chemotherapeutic agents, with ongoing research continually uncovering new therapeutic potentialities. researchgate.netscbt.com
Scope and Relevance of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole within Imidazole Research
Direct and extensive research dedicated exclusively to This compound is not widely documented in publicly available scientific literature. However, its significance and potential areas of pharmacological interest can be inferred from studies on its close structural analogs. The core structure combines a benzyl (B1604629) group at the N1 position, a 4-chlorophenyl group at the C5 position, and the central imidazole ring. Research into related molecules suggests potential applications in several therapeutic areas.
One of the most closely related compounds is This compound-2-thiol , a thiol derivative available commercially for research purposes. scbt.com This suggests that the core scaffold is of interest for further chemical exploration and biological screening.
Furthermore, the substitution pattern is crucial to a compound's activity. For instance, shifting the 4-chlorophenyl group to a different position on the imidazole ring dramatically alters its biological targets. Research on 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has shown that compounds with the chlorophenyl moiety at the C2 position are investigated as inhibitors of p38 MAP kinase, a protein involved in inflammatory responses. nih.gov This highlights how positional isomerism can redirect a compound's pharmacological activity.
The broader family of 1-benzyl-imidazole derivatives has been explored for various therapeutic targets. For example, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized and evaluated as potent agonists for TGR5, a receptor targeted for treating diabetes and obesity. nih.gov In the realm of cancer research, a complex triazole containing the 1-benzyl-5-(4-chlorophenyl) moiety was found to induce apoptosis in breast cancer cells, indicating that this specific combination of substituents can be part of a pharmacophore for anticancer activity. nih.gov
The table below summarizes the research findings on compounds structurally related to this compound, illustrating the potential research avenues for the title compound.
| Compound Name | Structural Difference from Title Compound | Investigated Biological Activity/Relevance |
| This compound-2-thiol | Addition of a thiol group at the C2 position. | Available for proteomics and other research, indicating utility as a chemical probe or synthetic intermediate. scbt.com |
| 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 4-chlorophenyl group is at the C2 position; additional phenyl groups at C4 and C5. | Inhibition of p38 MAP Kinase, relevant for inflammatory diseases. nih.gov |
| 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)... | Imidazole ring is replaced by a triazole ring. | Induction of apoptosis in breast cancer cells. nih.gov |
| 1-benzyl-1H-imidazole-5-carboxamide derivatives | The 4-chlorophenyl group is replaced by a carboxamide group. | TGR5 agonism, relevant for diabetes and metabolic syndromes. nih.gov |
These findings collectively underscore the scope of the 1-benzyl-5-substituted imidazole framework as a versatile scaffold in medicinal chemistry. While specific data on this compound remains limited, the activities of its analogs in cancer, inflammation, and metabolic disease research provide a strong rationale for its synthesis and future pharmacological evaluation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
654653-19-7 |
|---|---|
Molecular Formula |
C16H13ClN2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
1-benzyl-5-(4-chlorophenyl)imidazole |
InChI |
InChI=1S/C16H13ClN2/c17-15-8-6-14(7-9-15)16-10-18-12-19(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI Key |
CWYSAUPRPDUIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Benzyl 5 4 Chlorophenyl 1h Imidazole and Its Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods form the cornerstone of structural elucidation in organic chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of imidazole (B134444) derivatives, the protons on the imidazole ring, benzyl (B1604629) group, and any substituents on the phenyl ring exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) solution, the protons on the imidazole ring typically appear as distinct signals. The proton at position 2 (C2-H) is generally found further downfield compared to the protons at positions 4 and 5 (C4-H and C5-H) due to the electronic effects of the adjacent nitrogen atoms. researchgate.net The protons of the benzyl group's methylene (B1212753) (-CH₂-) and phenyl ring also show specific resonances.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazole ring, the benzyl group, and the chlorophenyl ring resonate at distinct chemical shifts. For example, in a related compound, 1-benzyl-4-chlorophenyl-1H-1,2,3-triazole, the benzyl methylene carbon appears around 54.20 ppm, while the aromatic carbons span a range from approximately 119 to 148 ppm in a CDCl₃ solution. researchgate.net Similar patterns are expected for 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole, with the specific shifts influenced by the substituent positions on the imidazole ring. The assignment of these signals is often aided by two-dimensional NMR techniques and by comparing the data with known imidazole derivatives. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Imidazole Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-benzyl-4-chlorophenyl-1H-1,2,3-triazole researchgate.net | CDCl₃ | δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) | δ = 54.20, 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 |
| (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione nih.gov | DMSO-d₆ | δ: 3.78 (s, 3H, OCH₃), 6.98 (d, J = 8.8 Hz, 2H, arom.CH), 7.34 (s, 1H, H-4 of imidazole ring), 7.44 (d, J = 8.6 Hz, 2H, arom.CH), 7.59 (d, J = 8.8 Hz, 2H, arom.CH), 7.86 (d, J = 8.6 Hz, 2H, arom.CH), 7.99 (s, 1H, C=N), 12.04 (s, 1H, NH) | Not explicitly provided |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole rsc.org | DMSO | δ = 12.99 (s, 1H), 8.21 (d, J = 8.5, 2H), 7.73 – 7.51 (m, 4H), 7.24 (d, J = 6.7, 2H) | Not explicitly provided |
Note: This table presents data for structurally related compounds to provide a general understanding of the expected spectral features.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. acs.org For this compound and its analogues, key vibrational modes include C-H stretching from the aromatic and imidazole rings, C=N and C=C stretching within the rings, and the C-Cl stretching of the chlorophenyl group.
In imidazole derivatives, the N-H stretching vibration, if present, is typically observed as a broad band. researchgate.net The C-H stretching vibrations of the aromatic and imidazole rings usually appear in the region of 3100-3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the imidazole ring are found in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. For instance, in (E)-1-(Benzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione, the C=N stretch is observed at 1604 cm⁻¹ and C=C stretches at 1566 and 1512 cm⁻¹. nih.gov The presence of the benzyl group would also contribute to the C-H stretching and bending vibrations. The C-Cl stretching vibration of the 4-chlorophenyl group is expected to appear at lower frequencies.
Table 2: Characteristic IR Absorption Frequencies for Imidazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3400-3600 | mdpi.com |
| Aromatic C-H | Stretching | 3000-3100 | mdpi.com |
| C=N (Imidazole) | Stretching | ~1600 | nih.gov |
| C=C (Aromatic/Imidazole) | Stretching | 1400-1600 | nih.gov |
Note: The exact positions of the absorption bands can be influenced by the specific molecular structure and its environment.
Mass Spectrometry (MS) in Molecular Weight Determination
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 268.74 g/mol . bldpharm.com
The fragmentation of imidazole derivatives under electron impact ionization often involves the cleavage of the substituents from the imidazole ring. researchgate.netnih.gov For this compound, common fragmentation pathways would likely include the loss of the benzyl group (C₇H₇, m/z 91) to form a prominent fragment ion, and potentially the loss of the chlorophenyl group. The fragmentation of the imidazole ring itself is less common. nih.gov The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further confirming the presence of chlorine in the molecule.
Advanced Structural Characterization
X-ray Diffraction Analysis of Imidazole Derivatives
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. nih.govresearchgate.net This technique has been successfully applied to various imidazole derivatives, revealing key structural features. najah.educore.ac.uknih.govnih.gov
Studies on related compounds have shown that the imidazole ring is typically planar. core.ac.uk The substituents on the imidazole ring, such as benzyl and chlorophenyl groups, will have specific orientations relative to the imidazole core. The crystal packing is often stabilized by intermolecular interactions, including hydrogen bonds (if applicable) and C-H···π interactions. nih.gov For example, in the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole (B57391) ring system is essentially planar, and the molecules are linked into chains by C-H···N hydrogen bonds. nih.gov
Analysis of Molecular Conformation and Dihedral Angles
In 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the phenyl rings attached at different positions exhibit a range of dihedral angles with respect to the imidazole ring, from as low as 16.55° to as high as 85.60°. nih.gov Similarly, in 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77°. nih.gov For this compound, the dihedral angles between the imidazole plane and the planes of the benzyl and 4-chlorophenyl rings would be key determinants of its three-dimensional structure. These angles are influenced by steric hindrance and electronic interactions between the substituents.
Table 3: Crystallographic Data for Representative Imidazole Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
| 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Triclinic | P-1 | Phenyl rings vs. imidazole ring: 40.74, 85.60, 77.10, 16.55 | nih.gov |
| 1-benzyl-1H-benzimidazole | Monoclinic | P2₁/n | Imidazole ring vs. benzyl ring: 85.77 | nih.gov |
| cis-1-{[4-(1-Imidazolylmethyl)cyclohexyl]methyl}imidazole-succinic acid complex | Not specified | Not specified | Not specified | core.ac.uk |
| 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI) | Triclinic | P-1 | Biphenyl ring system at an angle of 45.1(1) | core.ac.uk |
Note: This table provides examples of crystallographic data for related imidazole structures to illustrate the type of information obtained from X-ray diffraction studies.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The supramolecular architecture and conformational stability of this compound and its analogues are significantly influenced by a complex network of weak non-covalent interactions, particularly intramolecular and intermolecular hydrogen bonds. These interactions, though weaker than conventional covalent bonds, play a crucial role in dictating the three-dimensional arrangement of molecules in the solid state. The analysis of their crystal structures reveals the prevalence of various hydrogen bonds, including C-H···N, C-H···O, and C-H···Cl interactions, which, along with C-H···π stacking, stabilize the crystal packing. researchgate.netrasayanjournal.co.inrsc.org
Intramolecular Hydrogen Bonding
In several analogues of this compound, intramolecular hydrogen bonds are key to stabilizing the molecular conformation. A notable example is the C-H···N interaction, which frequently occurs within these structures. rasayanjournal.co.innih.gov For instance, in the crystal structure of 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, an intramolecular C-H···N hydrogen bond is observed that helps to fix the orientation of the substituent groups relative to the central imidazole core. nih.gov Similarly, an analogue incorporating a pyrazole (B372694) ring, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, also features a C-H···N intramolecular hydrogen bond. rasayanjournal.co.in The presence of these bonds can influence the biological activity of imidazole derivatives by affecting the accessibility of the nitrogen lone pair for interactions with biological targets. rsc.org
The geometric parameters for a representative intramolecular hydrogen bond are detailed in the table below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Ref. |
| C3 | H3 | N1 | 0.93 | 2.56 | 2.874(2) | 100 | nih.gov |
| C13 | H13 | N1 | - | - | - | - | rasayanjournal.co.in |
Data for C13-H13...N1 was noted in the study, but specific geometric values were not provided in the abstract.
Intermolecular Hydrogen Bonding
Intermolecular hydrogen bonds are fundamental to the assembly of individual molecules into extended one-, two-, or three-dimensional networks. researchgate.net The specific nature of these networks is dependent on the functional groups present in the molecule.
In analogues containing oxygen atoms, such as ether or carbonyl groups, C-H···O hydrogen bonds are common. researchgate.netrasayanjournal.co.in For example, in the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, intermolecular C-H···O bonds link the molecules into chains along the b-axis. rasayanjournal.co.in In other substituted benzimidazoles, these interactions can form zigzag chains. researchgate.net
The chlorine substituent on the phenyl ring can also participate in hydrogen bonding. Weak C-H···Cl interactions have been observed to connect molecular chains into two-dimensional networks. researchgate.netgazi.edu.tr Furthermore, C-H···N interactions are also a recurring motif in the crystal packing of related imidazole derivatives, contributing to the formation of stable supramolecular structures. researchgate.netrsc.org
The table below provides details of a specific intermolecular hydrogen bond identified in an analogue.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Ref. |
| C16 | H16 | O1 | - | - | - | - | rasayanjournal.co.in |
Data for C16-H16...O1 was noted in the study, but specific geometric values were not provided in the abstract.
Structure Activity Relationship Sar Studies of 1 Benzyl 5 4 Chlorophenyl 1h Imidazole Analogues
Impact of N-Benzyl Substitution on Biological Activity
The substituent at the N-1 position of the imidazole (B134444) ring is frequently shown to be crucial for biological activity. humanjournals.comacs.org In the case of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole analogues, the N-benzyl group plays a significant role in modulating their pharmacological effects. The nature of this substituent can influence potency, selectivity, and the type of activity observed.
Research on related imidazole-based compounds highlights the importance of the N-substituent. For instance, in a series of N-substituted imidazole derivatives designed as Angiotensin II AT1 receptor blockers, the presence of an N-benzyl or N-biphenylmethyl moiety was a key design element, although the resulting compounds showed only moderate activity. mdpi.com In another study on TGR5 agonists, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized, with compounds 19d and 19e demonstrating excellent agonistic activity and significant glucose-lowering effects in vivo. nih.gov This suggests that the benzyl (B1604629) group at the N-1 position is compatible with potent activity at this specific target. nih.gov
Furthermore, studies on benzimidazole (B57391) derivatives, which share the imidazole core, have shown that substitution at the N-1 position can positively influence chemotherapeutic efficacy. acs.org The introduction of various N-alkylated groups is a common strategy to enhance the biological profile of these heterocyclic compounds. acs.org For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl group were explored to optimize potency as USP1/UAF1 deubiquitinase inhibitors. acs.org
The following table summarizes the impact of modifications to the N-1 substituent on the biological activity of various imidazole-containing scaffolds.
| Scaffold | N-1 Substituent | Biological Target/Activity | Observation | Reference(s) |
| 1H-imidazole-5-carboxamide | Benzyl | TGR5 Agonist | Potent agonistic activity and in vivo glucose-lowering effects observed. | nih.gov |
| (E)-urocanic acid derivative | Benzyl, Biphenylmethyl | Angiotensin II AT1 Receptor | Resulted in moderate to no blocking activity. | mdpi.com |
| 2-phenylpyrimidin-4-amine | Benzyl | USP1/UAF1 Deubiquitinase Inhibitor | N-benzyl group is a key component for inhibitory activity. | acs.org |
| Benzimidazole | Alkyl groups | Chemotherapeutic | Substitution at N-1 can positively influence efficacy. | acs.org |
Influence of 4-Chlorophenyl Moiety on Pharmacological Profile
The presence and substitution pattern of aryl groups on the imidazole ring are critical determinants of pharmacological activity. The 4-chlorophenyl moiety at the C-5 position (or other positions) of the imidazole scaffold has been shown to significantly enhance various biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netderpharmachemica.com
In one study, a series of imidazole derivatives were synthesized and evaluated for anti-inflammatory activity. The compound featuring a 2-(4-chlorophenyl) group exhibited a potent anti-inflammatory effect (83.40% inhibition), which was superior to the standard drug indomethacin (B1671933) (71.56%). derpharmachemica.com In contrast, analogues with an unsubstituted phenyl or a 4-methoxyphenyl (B3050149) group showed poor activity (40.81% and 41.90%, respectively). derpharmachemica.com This clearly indicates that the chloro substitution is responsible for a significant increase in anti-inflammatory potency. derpharmachemica.com
The table below illustrates how substitutions on the phenyl ring influence the biological activity of imidazole derivatives.
| Imidazole Core | Phenyl Ring Substitution | Activity Type | Result | Reference(s) |
| 2-Aryl-4,5-diphenyl-1H-imidazole | 4-Chloro | Anti-inflammatory | 83.40% inhibition (Higher than standard) | derpharmachemica.com |
| 2-Aryl-4,5-diphenyl-1H-imidazole | Unsubstituted Phenyl | Anti-inflammatory | 40.81% inhibition (Poor activity) | derpharmachemica.com |
| 2-Aryl-4,5-diphenyl-1H-imidazole | 4-Methoxy | Anti-inflammatory | 41.90% inhibition (Poor activity) | derpharmachemica.com |
| 2-Aryl-4,5-diphenyl-1H-imidazole | 4-Chloro | Antibacterial (S. aureus) | 75% inhibition (Highest in series) | derpharmachemica.com |
| 2-Aryl-4,5-diphenyl-1H-imidazole | 4-Methoxy | Antibacterial (S. aureus) | 72% inhibition | derpharmachemica.com |
Effects of Substitutions at Other Imidazole Ring Positions
Substitutions at positions C-2, C-4, and C-5 of the imidazole ring are fundamental to defining the biological profile of its derivatives. The specific nature and location of these substituents can lead to a wide range of pharmacological activities.
Position C-2: Substitution at the C-2 position has been explored for various therapeutic targets. For instance, 2-substituted-5-nitroimidazoles have shown potent activity against T. brucei, the parasite responsible for human African trypanosomiasis. nih.gov This highlights the importance of specific combinations of substituents at different positions.
Position C-4 and C-5: These positions are also critical for activity. The imidazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at C-4 or C-5. nih.gov In a study of 1,5-diaryl-1H-imidazole-4-carboxylic acids as HIV-1 integrase inhibitors, the introduction of a carboxylic acid at the C-4 position was hypothesized to improve binding. mdpi.com The results confirmed this, with one carboxylic acid derivative showing 85% inhibition. mdpi.com
The combination of substituents is often key. A study on multisubstituted benzazoles (which contain an imidazole-like ring fused to benzene) found that electron-withdrawing groups, such as a nitro or chloro group at position 5, increased antifungal activity against C. albicans. esisresearch.org SAR studies have also indicated that for certain activities, having two or three aromatic substituents on the imidazole ring, often with halogen or methoxy (B1213986) groups at positions 2, 4, or 5, leads to more potent compounds. humanjournals.com
The following table summarizes the effects of substituents at various positions on the imidazole ring.
| Position(s) | Substituent(s) | Biological Activity | Key Finding | Reference(s) |
| C-2 and C-5 | Aryl (at C-2) and Nitro (at C-5) | Anti-trypanosomal | The NO₂ group at C-5 is crucial for activity against T. brucei. | nih.gov |
| C-4 | Carboxylic Acid | HIV-1 Integrase Inhibition | Introduction of -COOH at C-4 led to a compound with 85% inhibition. | mdpi.com |
| C-5 | Carbohydrazide (B1668358) | HIV-1 Integrase Inhibition | A carbohydrazide at C-5 on a 1,5-diaryl imidazole scaffold yielded a compound with 89% inhibition. | mdpi.com |
| C-5 (on Benzazole) | Chlorine or Nitro | Antifungal (C. albicans) | Electron-withdrawing groups at position 5 enhance potency. | esisresearch.org |
| C-2, C-4, C-5 | Aromatic rings with Halogen/Methoxy | General Bioactivity | Multiple aromatic substitutions often lead to more potent agents. | humanjournals.com |
Modulation of Substituent Electronic and Steric Properties on Activity
The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of their substituents. These properties dictate how the molecule interacts with its biological target, affecting binding affinity, selectivity, and efficacy. nih.govnih.gov
Electronic Properties: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the imidazole ring and its appended moieties. nih.gov This can impact the strength of interactions like hydrogen bonds and dipole-dipole forces. mdpi.com For example, in the development of anti-HCV agents based on an imidazole ring system, substituents on a phenyl ring at the 2-position included a variety of electron-donating and electron-withdrawing groups, which were found to affect the stability of the glycosidic bond, a crucial factor for activity. nih.gov Similarly, in a series of benzazole derivatives, electron-withdrawing groups like chlorine or nitro at position 5 were found to increase antifungal potency against C. albicans. esisresearch.org
Steric Properties: Steric factors, such as the size, shape, and conformation of substituents, are critical for ensuring a proper fit within a receptor's binding pocket. In a study on α-adrenoceptor agonists, the nature and chirality of the substituent on the carbon bridge between a naphthalene (B1677914) and an imidazole ring played a vital role in maintaining potent activity and selectivity. nih.gov This demonstrates that even subtle changes in three-dimensional structure can have a large impact. The molecular conformation of 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is stabilized by an intramolecular hydrogen bond, and the specific orientation of its phenyl rings highlights the defined three-dimensional shape conferred by its substituents. nih.gov The development of databases that provide quantitative descriptors for the steric and electronic properties of heteroaryl substituents is a testament to the importance of these factors in modern drug design. nih.gov
The table below provides examples of how electronic and steric properties of substituents affect the activity of imidazole analogues.
| Property Type | Substituent/Modification | Scaffold/Target | Observed Effect on Activity | Reference(s) |
| Electronic | Electron-withdrawing groups (Cl, NO₂) at C-5 | Benzazole | Increased antifungal activity against C. albicans. | esisresearch.org |
| Electronic | Electron-donating/withdrawing groups on a C-2 phenyl ring | Imidazo[4,5-e] nih.govderpharmachemica.comdiazepine-4,8-dione | Influenced glycosidic bond stability and anti-HCV activity. | nih.gov |
| Steric | Chirality at the carbon bridge | 4-[1-(1-naphthyl)ethyl]-1H-imidazole / α-adrenoceptor | Plays a crucial role in maintaining potent α2-adrenoceptor activity and selectivity. | nih.gov |
| Steric | Phenyl ring orientation | 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | The specific dihedral angles of the phenyl rings define the molecular conformation. | nih.gov |
Pharmacophore Elucidation for Specific Biological Targets
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For this compound analogues, elucidating the pharmacophore for different targets is key to designing more potent and selective drugs. researchgate.net The imidazole ring itself is a versatile pharmacophoric element, capable of acting as a hydrophobic center, a hydrogen bond donor/acceptor, or a bioisostere of a carboxamide unit. researchgate.netnih.gov
The specific arrangement of substituents around the imidazole core defines its interaction with a given biological target. For example:
HIV-1 Integrase: In the design of inhibitors for the LEDGF/p75-HIV-1 integrase interaction, a pharmacophore model suggested that a carboxylic acid moiety on a 1,5-diaryl-1H-imidazole scaffold could form critical hydrogen bonds with amino acid residues His171, Glu170, and Thr174 of the integrase enzyme. mdpi.com
p38α/BRAFV600E Kinases: For dual inhibitors of p38α and BRAFV600E kinases, docking studies showed that the N-3 nitrogen of the imidazole scaffold interacts with the residue Lys53, indicating this interaction is a key part of the pharmacophore. nih.gov
CYP121: In the development of inhibitors for CYP121, an essential enzyme in Mycobacterium tuberculosis, SAR studies identified features favorable for binding. The most active compounds engaged in both hydrophobic interactions and hydrogen bonding with the heme iron's sixth ligand, effectively blocking a solvent channel to the active site. conicet.gov.ar
The ability of the imidazole core and its substituents to engage in various non-covalent interactions—such as hydrogen bonding, π-stacking, and hydrophobic effects—allows it to bind with high affinity to a wide range of enzymes and receptors. mdpi.com
The following table outlines key pharmacophoric features of imidazole derivatives for different biological targets.
| Biological Target | Key Pharmacophoric Features | Interacting Residues/Moieties | Reference(s) |
| HIV-1 Integrase | Carboxylic acid at C-4; Imidazole N-H | His171, Glu170, Thr174 | mdpi.com |
| p38α/BRAFV600E Kinases | Imidazole scaffold N-3 | Lys53 | nih.gov |
| CYP121 (M. tuberculosis) | Hydrophobic groups; Hydrogen bond donor/acceptor | Interacts with heme iron's sixth ligand | conicet.gov.ar |
| General Receptors/Enzymes | Aromatic rings, Polar N atoms | Can form hydrogen bonds, π-stacking, and hydrophobic interactions. | researchgate.netmdpi.com |
Mechanistic Insights into the Biological Activity of 1 Benzyl 5 4 Chlorophenyl 1h Imidazole and Its Derivatives
Anti-inflammatory Pathways and Target Modulation
Imidazole (B134444) derivatives have demonstrated significant anti-inflammatory properties, which are attributed to their ability to interfere with specific signaling molecules and enzymes that drive the inflammatory response. derpharmachemica.com The focus of mechanistic studies has been on their interaction with protein kinases and enzymes involved in the synthesis of inflammatory mediators. derpharmachemica.comnih.gov
The p38 mitogen-activated protein kinases (MAPKs) are a class of enzymes that play a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines. nih.govnih.gov The p38 MAPK pathway is a key intracellular signaling cascade that, when activated, leads to an increased expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov
Substituted diaryl imidazoles are recognized as potent inhibitors of p38 MAPK. nih.gov Specifically, derivatives such as 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have been identified for their role as inhibitors of this kinase, highlighting the importance of this scaffold in modulating inflammatory processes. nih.gov The inhibitory action on p38 MAPK by these compounds can significantly reduce the downstream signaling that leads to inflammation. nih.gov Research into various imidazole-containing compounds confirms their potential to target and inhibit p38α MAPK, suggesting this as a primary mechanism for their anti-inflammatory effects. nih.govresearchgate.net
Table 1: Examples of p38α MAPK Inhibitors and their Activity This table provides examples of various compounds reported to inhibit p38α MAPK, illustrating the potency found in different chemical scaffolds.
| Compound/Derivative | Reported Activity (IC50) | Reference |
|---|---|---|
| Nicotinonitrile-benzofuran hybrid (6f) | 0.040 µM | nih.gov |
| Fluorophenyl-2-iminopyridine-benzofuran (8h) | 0.27 µM | nih.gov |
| Bromobenzofuryl chalcone (B49325) derivative (9i) | 0.04 µM | nih.gov |
| Benzothiazole-containing compound (12l) | 36 nM | nih.gov |
| SB203580 (Reference Compound) | 0.50 µM | nih.gov |
Cyclooxygenase (COX) is a crucial enzyme in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. derpharmachemica.comnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. derpharmachemica.com Certain heterocyclic compounds, including those with an imidazole ring, have been investigated for their anti-inflammatory activity, which may be linked to COX inhibition but with potentially fewer gastrointestinal side effects than traditional NSAIDs. derpharmachemica.com
Molecular docking studies on some imidazole derivatives have shown a high binding affinity for the COX-2 receptor. dntb.gov.ua For instance, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibited a binding affinity of -5.516 kcal/mol with the COX-2 receptor, forming stable hydrogen bonds with key residues in the active site. dntb.gov.ua This suggests that, in addition to p38 MAPK inhibition, some imidazole derivatives may exert their anti-inflammatory effects through the modulation of the cyclooxygenase pathway, similar to established anti-inflammatory drugs. nih.govdntb.gov.ua
Antimicrobial Mechanisms
The imidazole core is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have shown a broad spectrum of activity against various pathogens, including fungi, bacteria, and viruses, by targeting essential microbial enzymes and processes. derpharmachemica.com
The primary mechanism of action for azole antifungal drugs, including those based on an imidazole structure, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.govnih.govpibb.ac.cn This enzyme is vital for the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.govnih.gov
Imidazole-based inhibitors function by having a nitrogen atom in the azole ring coordinate to the heme iron atom within the active site of CYP51. nih.govnih.gov This binding acts as a non-competitive inhibitor, preventing the enzyme from converting its substrate, lanosterol. nih.gov The disruption of ergosterol synthesis compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication. nih.gov The affinity of these inhibitors is determined by the strength of this heme coordination and additional interactions with the surrounding protein structure. nih.gov Derivatives containing a chlorophenyl group have been synthesized and evaluated, showing potent inhibitory activity against CYP51 from pathogenic fungi like Candida albicans. nih.govcardiff.ac.uk
Table 2: Antifungal Activity and CYP51 Inhibition of Azole Derivatives This table shows the minimum inhibitory concentration (MIC) and enzyme inhibition data for selected azole compounds against Candida albicans and its CYP51 enzyme.
| Compound | MIC against C. albicans (µg/mL) | CYP51 IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f) | <0.03 | 0.46 | nih.gov |
| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) | 1 | 0.33 | nih.gov |
| Fluconazole (Reference Drug) | 0.125 | 0.31 | nih.gov |
| Posaconazole (Reference Drug) | N/A | 0.2 | nih.gov |
Derivatives of imidazole have also been explored for their antibacterial properties. derpharmachemica.com The mechanism of action can vary, but some benzimidazole (B57391) derivatives have been found to target filamenting temperature-sensitive protein Z (FtsZ), a protein essential for bacterial cell division. nih.gov Other potential targets include pyruvate (B1213749) kinase, an enzyme critical for bacterial metabolism. nih.gov
Studies on indolyl-benzo[d]imidazole derivatives have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium smegmatis. nih.gov The ability of these compounds to also inhibit biofilm formation is a critical aspect of their antibacterial potential, as biofilms are notoriously resistant to conventional antibiotics. nih.gov The structural features of these imidazole derivatives, including substitutions on the benzimidazole ring, are crucial for their antibacterial potency. nih.gov
The antiviral potential of imidazole-containing compounds is an active area of research. nih.gov One of the key mechanisms identified is the inhibition of viral enzymes essential for replication. For example, benzimidazole derivatives have been developed as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP). nih.gov These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the polymerase's function before RNA synthesis can begin. nih.gov
Furthermore, various imidazole-based compounds have been screened for activity against other viruses. Some have shown inhibitory effects against the influenza A virus by targeting the M2 proton channel, while others have demonstrated activity against HIV. nih.gov The broad range of viral targets highlights the versatility of the imidazole scaffold in antiviral drug discovery. nih.gov
Antineoplastic (Anticancer) Modalities
The imidazole scaffold is a recognized "privileged structure" in drug discovery, known for its role in compounds with significant anticancer properties. nih.gov Derivatives of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole are investigated for their potential to inhibit cancer cell growth through multiple pathways.
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and adaptation. atlasgeneticsoncology.org These client proteins include mutated or overexpressed oncoproteins involved in signal transduction, cell cycle control, and angiogenesis. atlasgeneticsoncology.org Consequently, inhibiting HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways simultaneously and making it an attractive target for cancer therapy. nih.gov
While various heterocyclic compounds are being explored as HSP90 inhibitors, direct studies conclusively identifying this compound as an HSP90 inhibitor are not prominent in the reviewed literature. However, the search for novel HSP90 inhibitors is an active area of research, with many candidates featuring heterocyclic systems. For instance, compounds incorporating N-(5-chloro-2,4-dihydroxybenzoyl) and fused quinoline-resorcinol structures have demonstrated potent HSP90 inhibitory activity and significant anti-proliferative effects against cancer cell lines like MDA-MB-231 and HeLa. nih.gov Molecular modeling has shown that such compounds can bind effectively to the ATP-binding site in the N-terminal domain of HSP90, a mechanism shared by many well-known HSP90 inhibitors. nih.gov This suggests that complex heterocyclic scaffolds, including potentially those derived from imidazole, remain a promising area for the discovery of new HSP90-targeting anticancer agents.
Other Proposed Antiproliferative Mechanisms
Beyond HSP90, imidazole derivatives have been shown to exert their anticancer effects through several other mechanisms.
One of the most notable is the inhibition of p38 mitogen-activated protein (MAP) kinase . A derivative, 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been identified as an inhibitor of p38 MAP kinase. nih.gov This enzyme is a key component of cellular signaling cascades that respond to extracellular stress and is involved in the synthesis of pro-inflammatory cytokines. nih.govnih.gov By inhibiting p38 MAP kinase, these compounds can modulate inflammatory responses and interfere with cell proliferation pathways that are often dysregulated in cancer. nih.gov
Another significant antiproliferative strategy involves the induction of apoptosis and cell cycle arrest . Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that these compounds can suppress cancer cell overgrowth by causing the cell cycle to halt in the G0/G1, S, or G2/M phases. nih.gov This disruption of normal cell division processes leads to apoptosis, or programmed cell death. The proposed mechanism often involves the disruption of the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors and activates the caspase cascade, ultimately leading to cell death. nih.gov The antiproliferative activity of several benzimidazole derivatives against the MDA-MB-231 human breast cancer cell line is detailed in the table below.
| Compound | Substituent at N-1 | IC₅₀ (µM) vs. MDA-MB-231 Cells | Reference |
|---|---|---|---|
| 1e | Pentyl | 21.93 | nih.gov |
| 1g | Heptyl | 33.10 | nih.gov |
| 2d | Butyl | 29.39 | nih.gov |
| 2g | Heptyl | 16.38 | nih.gov |
Central Nervous System (CNS) Related Pharmacodynamics
Derivatives of this compound also show potential for modulating CNS pathways, particularly in the context of depression and pain.
Monoamine Oxidase-A (MAO-A) Inhibition for Antidepressant Effects
Monoamine oxidase (MAO) inhibitors were among the first effective treatments for depression. nih.gov These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for breaking down key neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). mayoclinic.orgdrugs.com By inhibiting MAO, particularly the MAO-A isoform, the levels of these neurotransmitters in the brain can be increased, which is associated with an antidepressant effect. patsnap.com
While direct studies on this compound are limited, research on related imidazole structures provides strong evidence for this mechanism. A study on the derivative 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) found it to be a mixed and reversible inhibitor of MAO with a 30-fold higher selectivity for the MAO-A isoform. nih.gov In animal models, treatment with 2-DMPI led to a significant antidepressant-like effect, which was linked to a decrease in serotonin turnover in the cerebral cortex, hippocampus, and striatum. nih.gov This effect was reversed by antagonists of serotonin and dopamine receptors, confirming the mechanism's reliance on these neurotransmitter systems. nih.gov These findings suggest that the imidazole scaffold is a viable starting point for developing novel, selective MAO-A inhibitors for depression. nih.gov
| Compound | Target | Inhibition Constant (Kᵢ) µM | Selectivity | Reference |
|---|---|---|---|---|
| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-A | 1.53 | 30-fold for MAO-A | nih.gov |
| MAO-B | 46.67 |
Analgesic Pathways and Receptor Interactions
The imidazole and particularly the benzimidazole (a fused benzene (B151609) and imidazole ring) structures are found in compounds with significant analgesic properties. nih.gov The mechanisms can be diverse, including the inhibition of enzymes involved in inflammation like cyclooxygenases (COXs) or direct interaction with receptors in pain pathways. nih.gov
A study focusing on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives demonstrated their potential as pain-relieving agents. nih.gov When tested in mice, several compounds in this series exhibited moderate to good analgesic activity, with a few showing efficacy nearly equivalent to that of morphine at the tested dose. nih.gov This highlights the potential of the 1-benzyl-imidazole core in developing new non-narcotic analgesics. nih.gov
Furthermore, the broader class of benzimidazole derivatives has a well-established history in analgesia. Some benzimidazoles exert their effects by interacting with cannabinoid receptors, bradykinin (B550075) receptors, or transient receptor potential vanilloid-1 (TRPV1). nih.gov A prominent example of a potent analgesic from this class is Etonitazene, a benzimidazole opioid that is approximately 1,000 to 1,500 times more potent than morphine in animal studies, demonstrating that this scaffold can interact powerfully with opioid receptors. wikipedia.org The analgesic effect of some antidepressants, which can also feature heterocyclic structures, is thought to involve the suppression of nerve action potential conduction and the modulation of various receptors, including opioid and serotonin receptors. mdpi.com
Other Emerging Pharmacological Targets
The therapeutic potential of this compound and its derivatives is not limited to the mechanisms described above. Research continues to uncover new biological targets for this versatile chemical class.
As mentioned previously, the inhibition of p38 MAP kinase is a key mechanism of action for some imidazole derivatives. nih.gov This target has broad implications beyond cancer, as p38 MAP kinase is deeply involved in the production of inflammatory cytokines like TNF-α and IL-1β. nih.gov Therefore, inhibitors of this enzyme are being investigated for the treatment of a range of inflammatory diseases. nih.gov
Additionally, studies on the broader benzimidazole class have revealed other potential therapeutic applications. For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been shown to possess not only antiproliferative but also significant antibacterial and antifungal activities . nih.gov One such derivative, compound 2g, was effective against the breast cancer cell line MDA-MB-231 and also showed potent activity against bacteria such as Staphylococcus aureus and Streptococcus faecalis. nih.gov This dual activity suggests that these compounds could be developed as multi-target agents. The imidazole core is also a component of various antiviral and antitubercular agents, indicating a wide field of potential applications for derivatives of this compound. nih.gov
Aldosterone Synthase (CYP11B2) Inhibition
Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone whose reduction can be beneficial in conditions such as heart failure. nih.govacs.org The inhibition of CYP11B2 presents a promising therapeutic alternative to mineralocorticoid receptor antagonists. nih.govacs.org Research into 1-benzyl-1H-imidazoles has identified them as potent and selective inhibitors of this enzyme. nih.gov
In a study focused on designing selective CYP11B2 inhibitors, a series of 44 structurally simple and achiral 1-benzyl-1H-imidazoles were synthesized and evaluated. nih.govacs.org The design was guided by three-dimensional modeling of CYP11B2, using the binding modes of the natural substrate and the known inhibitor R-fadrozole as templates. nih.govacs.org The imidazole core of these compounds is believed to interact with the heme iron of the cytochrome P450 enzyme, a common mechanism for imidazole-based inhibitors.
The study identified several potent inhibitors, with many compounds demonstrating inhibitory concentrations (IC₅₀) in the low nanomolar range for CYP11B2. acs.org For instance, the lead compound, MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile), showed an IC₅₀ for CYP11B2 of 1.7 nM and a selectivity of 16.5-fold over the related enzyme CYP11B1. nih.govacs.org This potency and selectivity are comparable to R-fadrozole. nih.govacs.org Molecular docking analyses of these inhibitors helped to form hypotheses about their binding modes, providing a foundation for future design of more effective CYP11B2 inhibitors. nih.govacs.org
Table 1: In Vitro Inhibitory Potency of Selected Imidazole Derivatives against CYP11B2
| Compound | IC₅₀ for CYP11B2 (nM) | Selectivity (CYP11B2 vs. CYP11B1) |
|---|---|---|
| MOERAS115 | 1.7 nih.govacs.org | 16.5 nih.govacs.org |
| R-fadrozole (Reference) | 6.0 nih.govacs.org | 19.8 nih.govacs.org |
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a therapeutic strategy for various neurological and cognitive disorders. The imidazole ring is a classic structural feature of many histamine H3 receptor antagonists, mimicking the endogenous ligand, histamine. nih.govgoogle.com
A novel series of H3 receptor antagonists was developed based on a 4-benzyl-(1H-imidazol-4-yl) template. nih.gov These compounds were designed to explore the structure-activity relationship, leading to the identification of selective H3 antagonists with good bioavailability. nih.gov While many early H3 antagonists were imidazole-based, their clinical development was sometimes hindered by undesirable effects, prompting the search for new scaffolds. nih.gov Nevertheless, the 1-benzyl-imidazole core remains a viable starting point for designing H3 receptor antagonists.
Acetylcholinesterase (AChE) Inhibition Potential
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. biointerfaceresearch.com While research on this compound itself for AChE inhibition is not prominent, studies on structurally related benzimidazole derivatives have shown potential for cholinesterase inhibition. biointerfaceresearch.com
In one study, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit AChE from electric eels (eeAChE) and a recombinant human source (hAChE). biointerfaceresearch.com Many of the tested compounds were active, with IC₅₀ values ranging from 0.58 to 17.33 μM for eeAChE and 0.39 to 50.98 μM for hAChE. biointerfaceresearch.com In another study, benzimidazole-hydrazone derivatives showed moderate to good AChE inhibitory activity, with IC₅₀ values between 11.8 and 61.8 μM. biointerfaceresearch.com In contrast, related imidazole-hydrazone derivatives were found to be weak inhibitors of AChE. biointerfaceresearch.com This suggests that the benzimidazole core (a fusion of benzene and imidazole rings) may be more favorable for this specific activity.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Enzyme Source | IC₅₀ Range (μM) |
|---|---|---|
| 1H-Benzimidazole Derivatives | eeAChE | 0.58 - 17.33 biointerfaceresearch.com |
| 1H-Benzimidazole Derivatives | hAChE | 0.39 - 50.98 biointerfaceresearch.com |
| Benzimidazole-hydrazones | Not Specified | 11.8 - 61.8 biointerfaceresearch.com |
| Imidazole-hydrazones | Not Specified | > 200 biointerfaceresearch.com |
Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism
Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a membrane receptor for bile acids that plays a significant role in regulating glucose and lipid metabolism, as well as energy homeostasis. nih.govwikipedia.org Activation of TGR5 is considered a promising strategy for treating metabolic diseases, including type 2 diabetes. nih.govnih.gov
To develop improved TGR5 agonists, a series of 1-benzyl–1H-imidazole–5-carboxyamide derivatives were synthesized and evaluated. nih.gov The most potent compounds from this series demonstrated better TGR5 activation than reference drugs like INT-777 and lithocholic acid (LCA), while also showing good selectivity over the farnesoid X receptor (FXR). nih.gov In vivo studies confirmed that these potent imidazole derivatives exerted significant hypoglycemic effects. nih.gov The activation of TGR5 in skeletal muscle, where it is highly expressed, can lead to increased glucose utilization and clearance, thereby improving glucose homeostasis. nih.gov
Anti-diabetic Properties
The anti-diabetic potential of imidazole-based compounds is multifaceted, extending beyond TGR5 agonism. nih.gov Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels, and a key therapeutic approach involves the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down carbohydrates into simple sugars. nih.gov
Several studies have highlighted the potential of imidazole and benzimidazole derivatives as anti-diabetic agents. For example, a new imidazole chloro derivative was shown to significantly decrease blood glucose levels in an alloxan-induced diabetic rat model. ijpcbs.com Another study on benzimidazolium salts identified potent α-glucosidase inhibitors, with one compound being four times more potent than the standard drug, acarbose. nih.gov Similarly, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of α-glucosidase, with many compounds in the series showing significantly higher potency than acarbose. acs.org These findings underscore the broad potential of the imidazole and benzimidazole scaffolds in the development of new treatments for diabetes. nih.govacs.org
Future Perspectives and Research Directions for Imidazole Chemistry
Rational Design and Synthesis of Next-Generation Imidazole (B134444) Scaffolds
The rational design of new imidazole scaffolds is a key focus for developing compounds with enhanced potency and selectivity. This approach involves the strategic modification of the imidazole core to optimize interactions with specific biological targets. For instance, the synthesis of novel tri-aryl imidazole-benzene sulfonamide hybrids has been guided by the goal of selectively inhibiting carbonic anhydrase isoforms associated with tumors. researchgate.netnih.gov
The design process often involves creating hybrid molecules that integrate key structural elements from different pharmacophores. For example, linking an imidazole-2-thione with an acenaphthylenone scaffold was designed to create compounds with dual DNA intercalation and topoisomerase II inhibition properties. researchgate.net In the context of 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole, the benzyl (B1604629) group at the N1 position and the chlorophenyl group at the C5 position are critical substitutions. The design and synthesis of related 1-benzyl-1H-imidazole-5-carboxamide derivatives have been explored for their potential as potent TGR5 agonists for treating metabolic diseases. nih.gov The placement and nature of substituents on the phenyl rings and the imidazole core are crucial for activity, as demonstrated in various studies on substituted imidazoles. nih.govderpharmachemica.com
Future efforts will likely focus on creating vast libraries of imidazole derivatives through combinatorial chemistry and high-throughput screening, guided by initial rational design principles. The goal is to explore a wider chemical space to identify novel scaffolds with unprecedented biological activities.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of imidazole-based drugs. nih.gov Computer-Aided Drug Design (CADD) techniques are increasingly used to predict the biological activities of new compounds before they are synthesized, saving time and resources. acs.org
Computational Approaches:
Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. It has been used to study the interactions of imidazole derivatives with various enzymes, such as EGFR kinases, providing insights that align with experimental findings. nih.gov For example, docking studies on dihydropyridines containing a chloro-imidazolyl moiety helped to understand their mechanism as calcium channel blockers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling helps to understand the relationship between the chemical structure of imidazole derivatives and their biological activity, guiding the design of more potent molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of protein-ligand complexes over time, providing a more dynamic picture of the molecular interactions. nih.govnih.gov This has been applied to study potential inhibitors for enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com
ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Experimental Validation: The predictions from these computational models are then validated through experimental synthesis and biological evaluation. nih.gov Techniques like X-ray crystallography provide precise information about the molecular structure and binding conformations of synthesized compounds, such as for 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. nih.gov This iterative cycle of computational prediction and experimental validation is crucial for the efficient development of next-generation imidazole drugs. acs.org
| Computational Method | Application in Imidazole Research | Reference Example |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to protein targets. | Confirming stable binding of imidazole derivatives in EGFR active sites. nih.gov |
| 3D-QSAR | Developing models to predict biological activity based on structure. | Modeling imidazole derivatives as anti-breast cancer agents. nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. | Evaluating physical movement and stability of imidazole-protein complexes. nih.gov |
| ADME Prediction | Forecasting pharmacokinetic properties. | Demonstrating favorable lipophilicity and absorption for EGFR inhibitors. nih.gov |
Exploration of Multi-Targeting Ligands for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net This has led to a growing interest in developing multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with several targets simultaneously. The imidazole scaffold is particularly well-suited for this strategy due to its versatile binding capabilities. researchgate.netnih.gov
Imidazole derivatives have shown potential as multi-target agents for neurodegenerative diseases by potentially modulating different pathways involved in diseases like Alzheimer's. researchgate.net In cancer therapy, imidazole-based supramolecular complexes are being explored for their ability to exert dual or multiple mechanisms, which could help overcome drug resistance. nih.gov For instance, certain imidazole derivatives have been designed to act as both DNA intercalators and topoisomerase II inhibitors. researchgate.net
The development of MTDLs requires a deep understanding of the pathophysiology of the disease and the structural biology of the involved targets. The future in this area will involve integrating systems biology with medicinal chemistry to rationally design imidazole-based MTDLs with optimized efficacy and reduced side effects for treating complex multifactorial diseases.
Development of Sustainable and Scalable Synthetic Processes
The chemical industry is increasingly moving towards "green chemistry" principles to minimize environmental impact. nih.gov For imidazole synthesis, this involves developing methods that are not only efficient but also sustainable and scalable. acs.org
Key green synthetic strategies for imidazoles include:
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. biomedpharmajournal.orgnih.govresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent or using green solvents like water or deep eutectic solvents reduces the use of hazardous organic substances. researchgate.netsciepub.comwjbphs.com
Reusable Catalysts: The use of solid-supported or recyclable catalysts, such as diethyl ammonium (B1175870) hydrogen phosphate (B84403) or copper oxide over silica (B1680970), simplifies product purification and reduces waste. biomedpharmajournal.orgsciepub.com
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the product, are highly atom-economical and efficient. sciepub.com The Radiszewski synthesis and its variations are classic examples used to produce substituted imidazoles. nih.gov
A scalable method for producing N-functionalized imidazoles has been developed using sodium imidazolate (NaIm), which is generated from commodity starting materials, avoiding hazardous reagents like sodium hydride. acs.orgresearchgate.net Such innovations are critical for the large-scale, cost-effective, and environmentally friendly production of imidazole-based pharmaceuticals.
| Green Chemistry Approach | Description | Example in Imidazole Synthesis |
|---|---|---|
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | High-yielding (86%-92%) synthesis of imidazole derivatives in short reaction times (9-14 min). nih.gov |
| Solvent-Free/Green Solvents | Minimizing or replacing hazardous organic solvents. | Catalyst-free synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents. researchgate.net |
| Reusable Catalysts | Employing catalysts that can be recovered and reused. | Use of diethyl ammonium hydrogen phosphate for the synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com |
| Multicomponent Reactions | Combining three or more reactants in a single pot. | One-pot, four-component green synthesis of novel imidazole derivatives. nih.gov |
Q & A
(Basic) What synthetic methodologies are recommended for preparing 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole, and how can reaction conditions be optimized?
Answer:
The synthesis of substituted imidazoles typically involves cyclocondensation reactions. A common approach utilizes aldehydes, ammonium acetate, and benzylamines under reflux in acetic acid or ethanol. For example, analogous compounds (e.g., 2-(4-chlorophenyl)-4,5-diphenylimidazoles) are synthesized via one-pot reactions with yields up to 81% by optimizing solvent polarity, catalyst choice (e.g., MnO₂ for oxidation steps), and stoichiometry . To enhance yield, consider microwave-assisted synthesis or inert atmosphere conditions to prevent oxidation of sensitive intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are critical for isolating high-purity products .
(Advanced) How can crystallographic data inconsistencies (e.g., anisotropic displacement discrepancies) be resolved during structure refinement?
Answer:
Discrepancies in anisotropic displacement parameters (ADPs) often arise from thermal motion or disorder. To address this:
- Use SHELXL (via WinGX) for iterative refinement, applying constraints (e.g., DELU, SIMU) to model thermal motion .
- Validate ADPs using Mercury CSD to compare with similar structures in the Cambridge Structural Database (CSD). This helps identify outliers in bond lengths or angles .
- Employ ORTEP-3 for visualizing displacement ellipsoids; adjust occupancy factors for disordered atoms if necessary .
For severe inconsistencies, consider re-measuring diffraction data at lower temperatures (e.g., 100 K) to reduce thermal motion effects .
(Basic) What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : and NMR (in DMSO-) confirm substituent positions via characteristic shifts (e.g., imidazole protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., C=N stretch ~1600 cm, C-Cl ~700 cm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and packing interactions (e.g., π-π stacking distances) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
(Advanced) How do substituent variations (e.g., electron-withdrawing groups on the chlorophenyl ring) influence electronic properties and reactivity?
Answer:
Substituents alter electron density via inductive effects:
- 4-Chlorophenyl : The Cl group withdraws electrons, reducing imidazole ring basicity and affecting nucleophilic substitution reactivity. Computational modeling (DFT) predicts HOMO-LUMO gaps; for example, chlorophenyl derivatives exhibit lower LUMO energies, enhancing electrophilic interactions .
- Benzyl Group : Provides steric bulk, influencing crystal packing (e.g., C–H···π interactions) and solubility in polar solvents. Solubility can be improved by introducing methoxy groups, as seen in related imidazoles .
Experimental validation via cyclic voltammetry or UV-vis spectroscopy quantifies electronic effects .
(Advanced) What strategies mitigate challenges in reproducing synthetic protocols from literature (e.g., low yields or byproducts)?
Answer:
- Condition Optimization : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., Ru complexes for oxidation), and reaction times. For example, extending reflux time from 2 to 6 hours increased yields in analogous syntheses .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization). Adjust stoichiometry (e.g., excess aldehyde) to suppress unwanted pathways .
- Scale-Up Considerations : Replace column chromatography with fractional crystallization for large-scale purification. For light-sensitive intermediates, use amber glassware and inert atmospheres .
(Basic) What are best practices for handling and storing light-sensitive imidazole derivatives?
Answer:
- Storage : Keep at -20°C in amber vials under argon to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Handling : Conduct reactions in dimly lit environments or use aluminum foil to shield flasks. For solubility issues, pre-dissolve in DMSO or methanol (slight heating may be required) .
- Stability Monitoring : Periodically check purity via TLC or HPLC. Discard samples showing discoloration or precipitate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
